3-Amino-3-(4-nitrophenyl)butanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

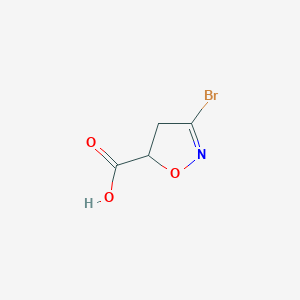

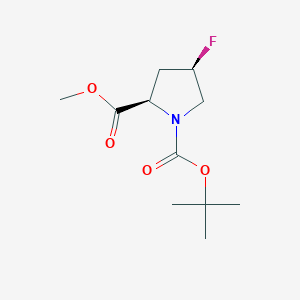

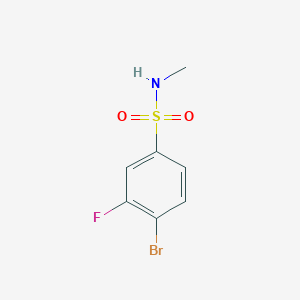

3-Amino-3-(4-nitrophenyl)butanoic acid is a compound with the CAS Number: 1270410-82-6 . It has a molecular weight of 224.22 and is typically stored at room temperature . The compound is usually in the form of a powder .

Molecular Structure Analysis

The InChI code for 3-Amino-3-(4-nitrophenyl)butanoic acid is 1S/C10H12N2O4/c1-10(11,6-9(13)14)7-2-4-8(5-3-7)12(15)16/h2-5H,6,11H2,1H3,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure.

Physical And Chemical Properties Analysis

3-Amino-3-(4-nitrophenyl)butanoic acid is a powder that is stored at room temperature . It has a molecular weight of 224.22 .

Applications De Recherche Scientifique

- Application : 4-Nitrophenyl activated esters, which can be derived from 3-Amino-3-(4-nitrophenyl)butanoic acid, are used for indirect radiofluorination of biomolecules .

- Method of Application : The preparation of 18 F-labelled activated esters is typically a complex and multistep procedure. However, the use of 4-nitrophenyl (PNP) activated esters can simplify this process, allowing for the rapid preparation of 18 F-labelled acylation synthons in one step .

- Results : The study demonstrated the superiority of PNP esters under direct radiofluorination conditions with favorable acylation kinetics .

- Application : 3-Aminobutanoic acid, a compound structurally similar to 3-Amino-3-(4-nitrophenyl)butanoic acid, can be used to synthesize N-aryl amino butanoic acids by Ullmann type aryl amination reaction with aryl halides .

- Method of Application : The specific experimental procedures and technical details for this application are not provided in the source .

- Results : The outcomes of this application are not specified in the source .

Scientific Field: Medicinal Chemistry

Scientific Field: Organic Chemistry

- Application : 3-Aminobutanoic acid, a compound structurally similar to 3-Amino-3-(4-nitrophenyl)butanoic acid, can be used to synthesize 3-amino butanoic acid methyl ester, which is used as a chemical intermediate to prepare substituted piperidinone via an ester-imine derivative of aminobutanoic acid .

- Method of Application : The specific experimental procedures and technical details for this application are not provided in the source .

- Results : The outcomes of this application are not specified in the source .

- Application : Double decarboxylative coupling reactions of carboxylic acids is an emerging area that has gained considerable attention as a new avenue for forging carbon–carbon bonds . Since this synthetic strategy only utilizes carboxylic acids as easily accessible, non-toxic and stable starting materials, and extrudes carbon dioxide (CO2) as the only waste by-product, it can be considered as an environmentally benign alternative to traditional coupling reactions which mainly rely on the use of toxic organic halides or organometallic reagents .

- Method of Application : The double decarboxylative coupling of two molecules of (similar or different) carboxylic acids has recently been developed as a green and attractive strategy to form new carbon–carbon bonds that avoids the use of any toxic organic halides or organometallic reagents which are normally involved in traditional coupling reactions .

- Results : This new methodology has been successfully applied to efficient construction of all six kinds of C–C bonds [i.e., C (sp3)–C (sp3), C (sp3)–C (sp2), C (sp3)–C (sp), C (sp2)–C (sp2), C (sp2)–C (sp), and C (sp)–C (sp)], demonstrating the general applicability of this synthetic approach .

Scientific Field: Organic Chemistry

Scientific Field: Organic Chemistry

- Application : Indole derivatives, which can be synthesized from compounds structurally similar to 3-Amino-3-(4-nitrophenyl)butanoic acid, have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

- Method of Application : The specific experimental procedures and technical details for this application are not provided in the source .

- Results : The outcomes of this application are not specified in the source .

- Application : A simple, efficient, and environmentally friendly synthesis method for bioproducts based on indole-3-butyric acid and amino acids, glycine betaine or choline has been developed . These bioproducts have been used as plant regulators .

- Method of Application : Spectral analysis and molecular calculations were used to determine whether the products were ammonium salts or binary mixtures .

- Results : The structures of the products significantly impacted their thermal stability and phase transitions. Biological studies clearly showed that the synthesized products were more effective than a reference commercial preparation as a rooting agent and have significant potential as new biologically active agents with low environmental impact .

Scientific Field: Biochemistry

Scientific Field: Agricultural Chemistry

Safety And Hazards

When handling 3-Amino-3-(4-nitrophenyl)butanoic acid, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapours . Contact with skin and eyes should be avoided, and suitable personal protective equipment, including chemical impermeable gloves, should be worn . Adequate ventilation should be ensured, and all sources of ignition should be removed .

Propriétés

IUPAC Name |

3-amino-3-(4-nitrophenyl)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-10(11,6-9(13)14)7-2-4-8(5-3-7)12(15)16/h2-5H,6,11H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UARPLVHWZJYCSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)(C1=CC=C(C=C1)[N+](=O)[O-])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-3-(4-nitrophenyl)butanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'-benzyl-5-bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B1375545.png)

![(3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)(2-chloro-6-(trifluoromethyl)phenyl)methanone](/img/structure/B1375550.png)

![(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid](/img/structure/B1375551.png)

![3-Bromopyrido[2,3-D]pyridazin-8(7H)-one](/img/structure/B1375552.png)

![2-Benzyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B1375559.png)